

# beta-damascenone contribution to wine and spirits aroma

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## Compound of Interest

Compound Name: *beta-Damascenone*

Cat. No.: *B3422015*

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An In-depth Technical Guide to the Contribution of  $\beta$ -Damascenone to Wine and Spirits Aroma

## Introduction

$\beta$ -Damascenone is a C13-norisoprenoid, a class of potent aromatic compounds derived from the degradation of carotenoids.[1][2] Despite its typically low concentration, its exceptionally low sensory perception threshold makes it a significant contributor to the aroma profile of numerous beverages, including wine, whiskey, brandy, and rum.[2][3][4] It imparts desirable floral (rose) and fruity (cooked apple, honey, dark berries) notes and can act as an aroma enhancer, indirectly elevating the perception of other aromatic compounds. This technical guide provides a comprehensive overview of  $\beta$ -damascenone's role in the aroma of wine and spirits, detailing its formation, sensory impact, quantitative analysis, and the underlying mechanisms of its perception.

## Data Presentation: Quantitative Analysis

The concentration and sensory threshold of  $\beta$ -damascenone are highly dependent on the beverage matrix. Non-volatile components in wine, such as phenolics and sugars, can significantly elevate the perception threshold compared to simpler solutions.

## Table 1: Concentration Ranges of $\beta$ -Damascenone in Various Beverages

Beverage Type	Specific Variety/Type	Typical Concentration Range (µg/L)	Reference(s)
Wine			
Red Wines (General)	1 - 2		
White Wines (General)	5 - 10		
Various Authentic Wines	0.03 - 10.3		
French Red Wines	~1 (free), ~2 (total)		
Spirits			
Whiskey (Barley)	up to 2431		
Whiskey (Highland Barley)	up to 1592		
Whiskey (Sorghum/Wheat)	21 - 2431 (range across types)		
American Bourbon	Identified as a primary odorant		
Brandy	Present, contributes to aroma		

**Table 2: Sensory Perception Thresholds of  $\beta$ -Damascenone**

Matrix	Odor Threshold (µg/L)	Reference(s)
Water	0.002 - 0.009	
Hydroalcoholic Solution (10-12% ethanol)	0.05	
Wine (General)	4 - 7	
Red Wine	> 50 (over 1000x higher than in hydroalcoholic solution)	

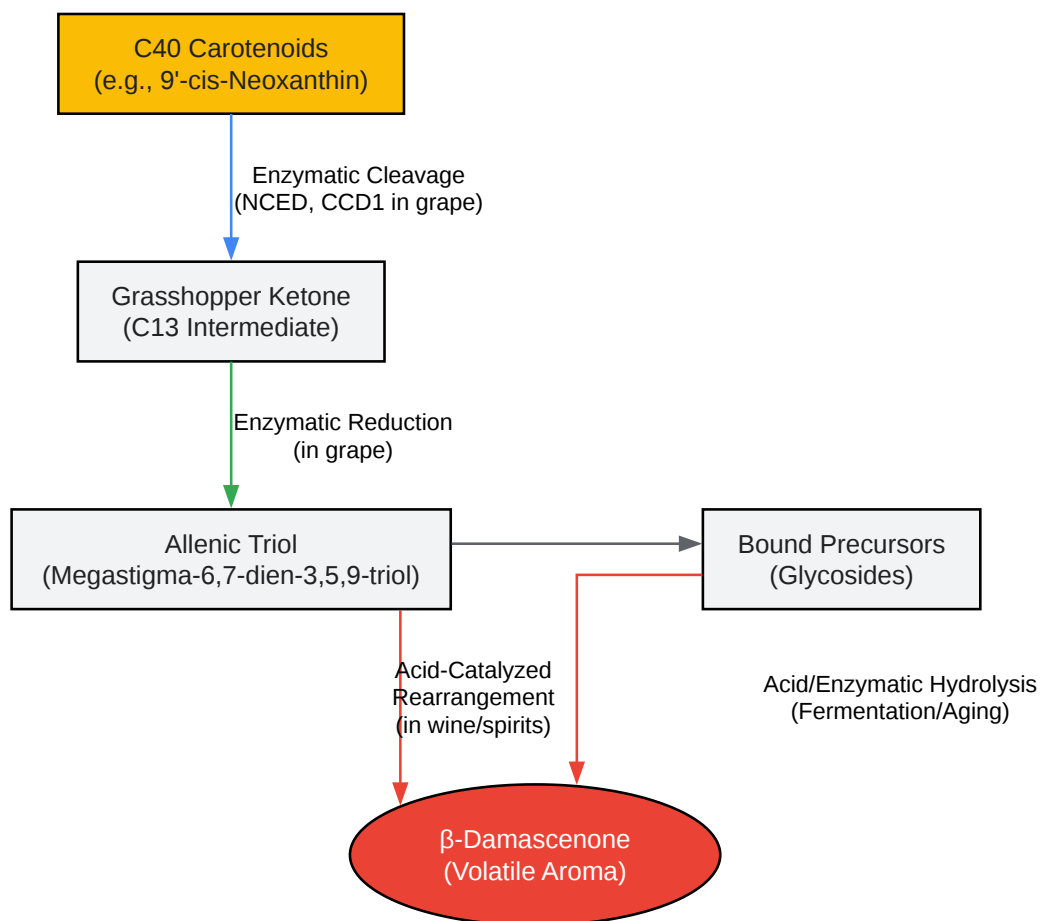
## Biosynthesis and Formation Pathways

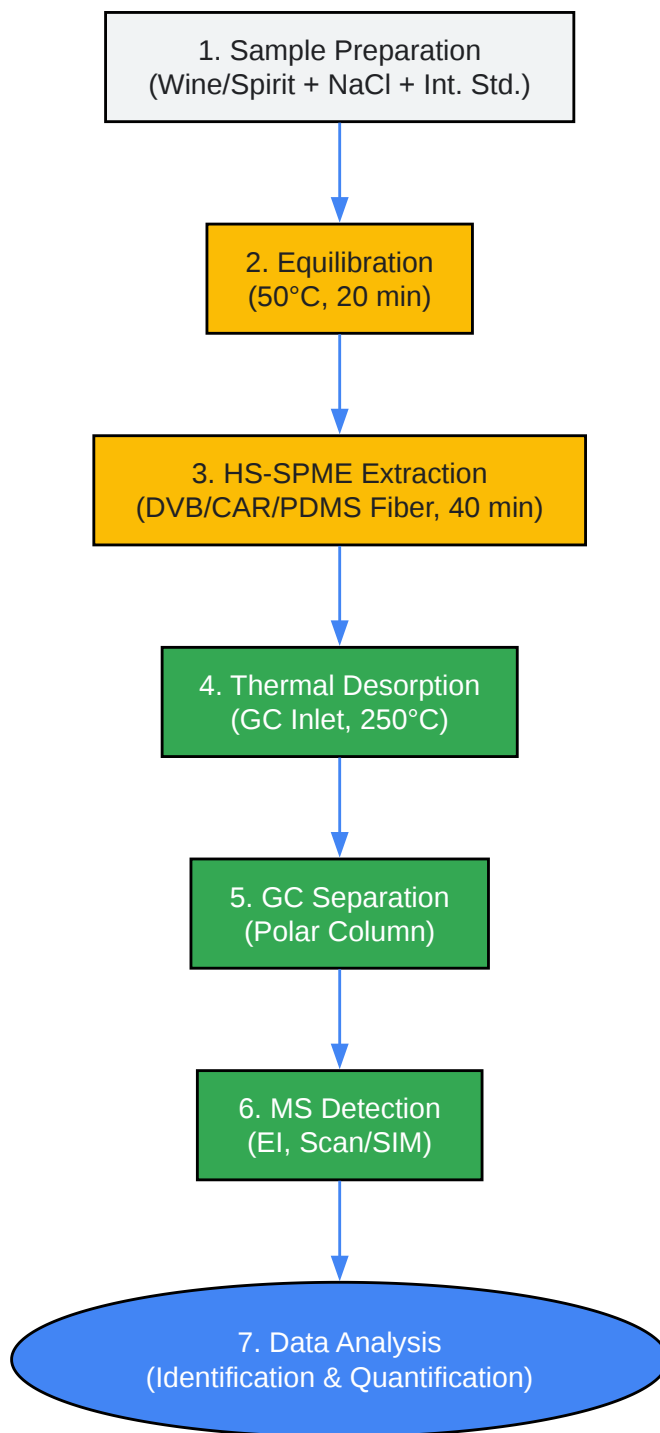
β-damascenone is not directly synthesized by the grape. Instead, it is formed from the degradation of C40-carotenoid precursors, primarily neoxanthin, which accumulate in grape skins. This process involves enzymatic cleavage followed by chemical rearrangements, which can occur during grape ripening, fermentation, and aging.

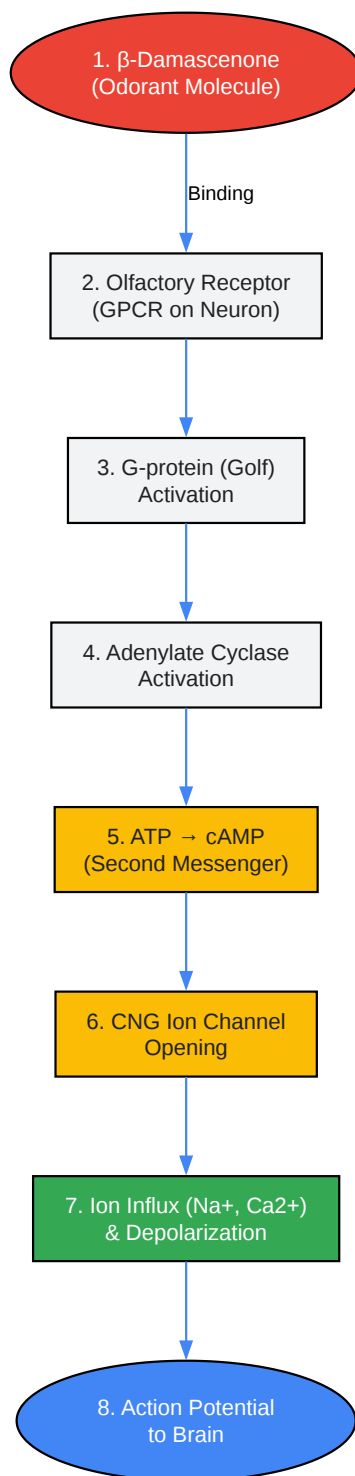
The key steps are:

- **Enzymatic Cleavage:** In grapes, the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) cleaves 9'-cis-neoxanthin. This is followed by the action of Carotenoid Cleavage Dioxygenase 1 (CCD1) to produce a C13 intermediate known as grasshopper ketone.
- **Reduction:** Grasshopper ketone is then enzymatically reduced to form an allenic triol (megastigma-6,7-dien-3,5,9-triol).
- **Acid-Catalyzed Rearrangement:** During fermentation and aging, the acidic conditions of the wine catalyze the conversion of the allenic triol and other precursors (like acetylenic diols) into β-damascenone.

Many of these precursors exist in the grape as non-volatile, odorless glycosides (bound forms), which slowly release the aromatic aglycone over time through acid or enzymatic hydrolysis.







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